molecular formula C18H20N4O2 B1139404 4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile CAS No. 217963-18-3

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile

Cat. No.: B1139404
CAS No.: 217963-18-3
M. Wt: 324.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile involves several steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile exerts its effects primarily by increasing the sensitivity of myofibrils to calcium ions. This is achieved through the following mechanisms:

Comparison with Similar Compounds

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile is unique among cardiotonic agents due to its specific mechanism of action and lack of chronotropic activity. Similar compounds include:

This compound stands out due to its selective calcium sensitization and minimal impact on heart rate, making it a promising candidate for the treatment of heart failure .

Biological Activity

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyridazine ring and a benzonitrile moiety. Its molecular formula is C19H22N4OC_{19}H_{22}N_4O, with a molecular weight of 322.41 g/mol. The presence of hydroxyl and nitrile groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridazine and pyridine rings have shown significant antibacterial and antifungal properties. For instance, derivatives of pyridazinone have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Some studies suggest that compounds with pyridazine structures can induce apoptosis in cancer cells. Their mechanism often involves the modulation of cell signaling pathways related to survival and proliferation .
  • Anticholinesterase Activity : The compound's potential as an acetylcholinesterase inhibitor may contribute to its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase.
  • Receptor Modulation : It may interact with various receptors in the body, influencing neurotransmitter release and signaling pathways.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to reduced proliferation in cancer cells.

Antimicrobial Efficacy

A study conducted by Özçelik et al. (2010) demonstrated that pyridazinone derivatives exhibited potent antibacterial activity against E. coli ATCC 35218. The study synthesized several derivatives and tested their efficacy against different bacterial strains, confirming the antimicrobial potential of compounds with similar structures .

Antitumor Activity

In a recent investigation into the antitumor effects of pyridazine derivatives, researchers found that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Biological ActivityRelated StudiesMechanism of Action
AntimicrobialÖzçelik et al., 2010Enzyme inhibition
AntitumorRecent studies on pyridazine derivativesInduction of apoptosis
AnticholinesteraseXing et al., 2013Inhibition of acetylcholinesterase

Properties

IUPAC Name

4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEKLIDKLJZYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.